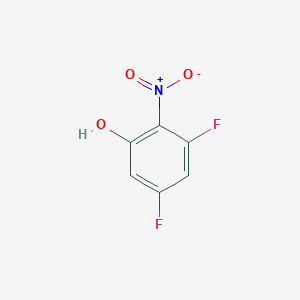

3,5-Difluoro-2-nitrophenol

Description

Structure

3D Structure

Properties

IUPAC Name |

3,5-difluoro-2-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F2NO3/c7-3-1-4(8)6(9(11)12)5(10)2-3/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIQHPNDCQUCZKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)[N+](=O)[O-])F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20473712 | |

| Record name | 3,5-difluoro-2-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20473712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151414-46-9 | |

| Record name | 3,5-difluoro-2-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20473712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Difluoro-2-nitrophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,5-Difluoro-2-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and spectral characterization of 3,5-Difluoro-2-nitrophenol, a fluorinated aromatic compound with potential applications in various fields of chemical research. While its direct biological activities and specific roles in drug development are not extensively documented in publicly available literature, its structural motifs are of interest in medicinal chemistry. This document summarizes the known data for this compound, including its Chemical Abstracts Service (CAS) number, molecular properties, and a detailed experimental protocol for its synthesis.

Chemical and Physical Properties

3,5-Difluoro-2-nitrophenol is a yellow crystalline powder.[1] Its fundamental properties are summarized in the tables below, providing a quick reference for researchers.

Table 1: General and Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 151414-46-9 | [1][2] |

| Molecular Formula | C₆H₃F₂NO₃ | [2] |

| Molecular Weight | 175.09 g/mol | [2] |

| Appearance | Yellow crystalline powder | [1] |

| Purity (typical) | ≥97% | [2] |

Table 2: Computed Physicochemical Properties

| Property | Value | Source(s) |

| Topological Polar Surface Area (TPSA) | 63.37 Ų | [2] |

| LogP (Octanol-Water Partition Coefficient) | 1.5786 | [2] |

| Hydrogen Bond Acceptors | 3 | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Rotatable Bonds | 1 | [2] |

Synthesis of 3,5-Difluoro-2-nitrophenol

A detailed experimental protocol for the synthesis of 3,5-Difluoro-2-nitrophenol has been reported, involving the nucleophilic aromatic substitution of a fluorine atom in 1,3,5-trifluoro-2-nitrobenzene.[1]

Experimental Protocol

Materials:

-

1,3,5-trifluoro-2-nitrobenzene (10.0 g, 56.5 mmol)

-

Dimethyl sulfoxide (DMSO, 50 mL)

-

10 N Sodium hydroxide solution (12 mL, 120 mmol)

-

Water (H₂O)

-

Diethyl ether (Et₂O)

-

1 N Hydrochloric acid (HCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Chloroform (CHCl₃)

-

Ethyl acetate (EtOAc)

Procedure:

-

To a reaction flask, add dimethyl sulfoxide (50 mL) and 10 N sodium hydroxide solution (12 mL).

-

Add 1,3,5-trifluoro-2-nitrobenzene (10.0 g) to the solution.

-

Stir the reaction mixture at room temperature for 15 hours.

-

After the reaction is complete, add water (100 mL) and diethyl ether (200 mL) to the reaction mixture for extraction and stratification.

-

Separate the layers and collect the aqueous layer.

-

Acidify the aqueous layer with 1 N hydrochloric acid.

-

Extract the acidified aqueous layer with diethyl ether (2 x 200 mL).

-

Combine the organic phases and dry over anhydrous magnesium sulfate.

-

Remove the solvent by distillation under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a mixture of chloroform and ethyl acetate (10:1, v/v) as the eluent.

-

The final product, 3,5-difluoro-2-nitrophenol, is obtained as a yellow crystalline powder (7.97 g, 81% yield).[1]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 3,5-Difluoro-2-nitrophenol.

Spectral Data

The characterization of 3,5-Difluoro-2-nitrophenol is supported by spectroscopic data, primarily ¹H NMR.

¹H NMR (CDCl₃)

-

δ 6.53-6.59 (m, 1H)

-

δ 6.66-6.70 (m, 1H)

-

δ 10.87 (d, J = 1.2 Hz, 1H) [1]

Note: Further spectral characterization using ¹³C NMR, ¹⁹F NMR, Mass Spectrometry, and IR spectroscopy would be beneficial for a complete structural elucidation and confirmation.

Biological Activity and Applications in Drug Development

Currently, there is a notable lack of publicly available scientific literature detailing the specific biological activities of 3,5-Difluoro-2-nitrophenol or its direct applications in drug discovery and development. While nitrophenol compounds, in general, are known to be used as intermediates in the synthesis of pharmaceuticals, dyes, and pesticides, the specific role of this difluorinated analog remains largely unexplored in a biological context.[3]

The presence of the nitro group and fluorine atoms on the phenol ring suggests that this compound could be a subject of interest for medicinal chemists. The nitro group is a known pharmacophore in some drug classes, though it can also be associated with toxicity.[4] Fluorine substitution is a common strategy in drug design to modulate metabolic stability, binding affinity, and pharmacokinetic properties.

Given the absence of direct biological data, the following logical pathway outlines a potential workflow for the initial biological screening of 3,5-Difluoro-2-nitrophenol.

Hypothetical Biological Screening Workflow

Caption: A potential workflow for the biological evaluation of novel compounds.

Conclusion

3,5-Difluoro-2-nitrophenol is a readily synthesizable fluorinated aromatic compound. This guide has provided the essential chemical and physical data available for this molecule, along with a detailed synthesis protocol and spectral information. While its potential as a building block in medicinal chemistry is evident due to its functional groups, its biological activity and involvement in signaling pathways have not been reported. Further research is warranted to explore the potential of 3,5-Difluoro-2-nitrophenol and its derivatives in the field of drug discovery and development. Researchers are encouraged to perform initial biological screenings to elucidate its potential therapeutic applications.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physicochemical Properties of 3,5-Difluoro-2-nitrophenol

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and spectral data of 3,5-Difluoro-2-nitrophenol (CAS No. 151414-46-9). This compound is a valuable building block in medicinal chemistry and materials science, particularly in the synthesis of fluorinated energetic materials and high-performance polymers.[1] Its unique structure, featuring a phenol ring substituted with two fluorine atoms and a nitro group, imparts specific chemical reactivity and physical characteristics. This document consolidates key data to support research and development activities involving this molecule.

Physicochemical Properties

The fundamental physicochemical properties of 3,5-Difluoro-2-nitrophenol are summarized in the table below. These parameters are crucial for predicting its behavior in various chemical and biological systems, including solubility, membrane permeability, and reactivity.

| Property | Value | Reference |

| CAS Number | 151414-46-9 | [2][3] |

| Molecular Formula | C₆H₃F₂NO₃ | [3] |

| Molecular Weight | 175.09 g/mol | [3] |

| Appearance | Yellow crystalline powder | [2] |

| pKa (Predicted) | 2.60 ± 0.20 | |

| LogP (Predicted) | 1.5786 | [3] |

| Topological Polar Surface Area (TPSA) | 63.37 Ų | [3] |

| Hydrogen Bond Acceptors | 3 | [3] |

| Hydrogen Bond Donors | 1 | [3] |

| Rotatable Bonds | 1 | [3] |

| Storage Conditions | Store at room temperature in an inert atmosphere. | [3] |

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides insight into the hydrogen environment of the molecule.

-

¹H-NMR (CDCl₃) δ: 6.53-6.59 (m, 1H), 6.66-6.70 (m, 1H), and 10.87 (d, J = 1.2 Hz, 1H).[2]

Experimental Protocols

Synthesis of 3,5-Difluoro-2-nitrophenol

The following protocol describes the synthesis of 3,5-Difluoro-2-nitrophenol from 1,3,5-trifluoro-2-nitrobenzene.[2]

Materials:

-

1,3,5-trifluoro-2-nitrobenzene (10.0 g, 56.5 mmol)

-

Dimethyl sulfoxide (DMSO, 50 mL)

-

10 N Sodium hydroxide solution (12 mL, 120 mmol)

-

Water (100 mL)

-

Ether (200 mL + 2 x 200 mL)

-

1 N Hydrochloric acid

-

Anhydrous magnesium sulfate

-

Chloroform-ethyl acetate (10:1, v/v)

-

Silica gel

Procedure:

-

Reaction Setup: To a reaction flask, add dimethyl sulfoxide (50 mL) and 10 N sodium hydroxide solution (12 mL, 120 mmol).[2]

-

Addition of Starting Material: Add 1,3,5-trifluoro-2-nitrobenzene (10.0 g, 56.5 mmol) to the reaction mixture.[2]

-

Reaction: Stir the mixture at room temperature for 15 hours.[2]

-

Workup - Extraction: Upon completion, add water (100 mL) and ether (200 mL) to the flask for stratification. Collect the aqueous layer.[2]

-

Acidification: Acidify the collected aqueous layer with 1 N hydrochloric acid.[2]

-

Second Extraction: Extract the acidified aqueous layer with ether (2 x 200 mL).[2]

-

Drying and Concentration: Combine the organic phases and dry with anhydrous magnesium sulfate. Remove the solvent by distillation under reduced pressure.[2]

-

Purification: Purify the crude product by silica gel column chromatography using a chloroform-ethyl acetate (10:1, v/v) mixture as the eluent.[2]

-

Final Product: The process yields 3,5-difluoro-2-nitrophenol (7.97 g, 81% yield) as a yellow crystalline powder.[2]

Mandatory Visualization

The following diagram illustrates the workflow for the synthesis of 3,5-Difluoro-2-nitrophenol.

Caption: Workflow for the synthesis of 3,5-Difluoro-2-nitrophenol.

Applications in Research

3,5-Difluoro-2-nitrophenol is a key precursor in the field of advanced materials science.[1] It is particularly valued for introducing fluorine atoms into molecular structures, which can significantly alter properties like thermal stability and decomposition pathways.[1] Researchers utilize this compound as a foundational building block for synthesizing next-generation fluorinated energetic materials, such as 3,5-Difluoro-2,4,6-trinitroanisole (DFTNAN), and for creating hyperbranched polybenzoxazoles (PBO).[1] These polymers exhibit enhanced solubility while maintaining high thermal stability and resistance to oxidation, making them suitable for applications in microelectronics and protective coatings.[1]

References

An In-depth Technical Guide to 3,5-Difluoro-2-nitrophenol

This technical guide provides a comprehensive overview of 3,5-Difluoro-2-nitrophenol, a significant chemical intermediate. The document is tailored for researchers, scientists, and professionals in drug development and materials science, offering detailed information on its chemical properties, synthesis, and potential applications.

Core Compound Data

3,5-Difluoro-2-nitrophenol is a fluorinated aromatic compound with the chemical formula C₆H₃F₂NO₃.[1] Its chemical structure incorporates a phenol group with two fluorine atoms and a nitro group attached to the benzene ring.

The key quantitative data for this compound are summarized in the table below for ease of reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₆H₃F₂NO₃ | [1] |

| Molecular Weight | 175.09 g/mol | [1] |

| CAS Number | 151414-46-9 | [1] |

| Topological Polar Surface Area | 63.37 Ų | [1] |

| LogP | 1.5786 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Rotatable Bonds | 1 | [1] |

Synthesis Protocol

-

Amination of a Dihalogenated Nitrobenzene: The process begins with the reaction of 2,4-difluoronitrobenzene with ammonia (in the form of concentrated ammonia water) to produce 5-fluoro-2-nitroaniline. This reaction is typically carried out at a controlled temperature to ensure selectivity.[2][3]

-

Diazotization and Hydrolysis: The resulting 5-fluoro-2-nitroaniline is then dissolved in an aqueous solution of sulfuric acid.[2][3] Sodium nitrite solution is added at a low temperature (0-10 °C) to form a diazonium salt.[2][3] This intermediate is then hydrolyzed by heating the solution, which leads to the formation of the final product, 5-fluoro-2-nitrophenol.[2][3]

A similar synthetic strategy could be envisioned for 3,5-Difluoro-2-nitrophenol, likely starting from a different fluorinated nitrobenzene precursor.

Experimental Workflow: Synthesis of a Fluoronitrophenol

The following diagram illustrates the general experimental workflow for the synthesis of a fluoronitrophenol, based on the protocol described above.

Biological and Chemical Significance

While specific signaling pathways for 3,5-Difluoro-2-nitrophenol are not extensively documented in publicly available research, the broader class of nitro compounds is known for a wide range of biological activities. The nitro group is a strong electron-withdrawing group that can be crucial for molecular interactions and can act as both a pharmacophore and a toxicophore.[4] Nitro-containing molecules have been investigated for antimicrobial, anti-inflammatory, and vasodilatory effects.[4] The mechanism of action for some nitro compounds involves intracellular reduction, leading to the formation of reactive nitro anion radicals that can damage cellular components like DNA.[4]

In the context of drug development, fluorinated and nitrated phenols serve as important building blocks. For instance, various difluoro-nitrophenol isomers are used as intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes.

From a materials science perspective, 3,5-Difluoro-2-nitrophenol is a valuable precursor for the synthesis of advanced materials. It is a key component in the creation of fluorinated energetic materials, where the fluorine atoms influence thermal stability and decomposition pathways.[5] Additionally, it serves as a monomer for hyperbranched polybenzoxazoles, which are polymers with excellent thermal stability and low dielectric constants, making them suitable for applications in microelectronics.[5]

References

- 1. chemscene.com [chemscene.com]

- 2. The preparation method of 5-fluoro-2-nitrophenol - Eureka | Patsnap [eureka.patsnap.com]

- 3. CN107935858B - Preparation method of 5-fluoro-2-nitrophenol - Google Patents [patents.google.com]

- 4. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3,5-Difluoro-2-Nitrophenol for Energetic Materials Research [benchchem.com]

Spectroscopic Profile of 3,5-Difluoro-2-nitrophenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the compound 3,5-Difluoro-2-nitrophenol. The information presented herein is essential for the characterization and utilization of this compound in research and development, particularly in the fields of medicinal chemistry and material science. This document compiles available spectroscopic data (Nuclear Magnetic Resonance - NMR, Infrared - IR, and Mass Spectrometry - MS) and outlines the general experimental protocols for acquiring such data.

Spectroscopic Data Summary

The following tables summarize the available and expected spectroscopic data for 3,5-Difluoro-2-nitrophenol. Due to the limited availability of public data for this specific compound, expected ranges based on the functional groups present are provided where experimental values could not be sourced.

Table 1: ¹H NMR Spectroscopic Data for 3,5-Difluoro-2-nitrophenol

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 10.87 | d (J = 1.2 Hz) | -OH |

| 6.66 - 6.70 | m | Ar-H |

| 6.53 - 6.59 | m | Ar-H |

Solvent: CDCl₃[1]

Table 2: Predicted ¹³C NMR Spectroscopic Data for 3,5-Difluoro-2-nitrophenol

| Chemical Shift (δ) ppm | Assignment |

| 155 - 165 | C-F |

| 145 - 155 | C-OH |

| 135 - 145 | C-NO₂ |

| 100 - 115 | Ar-C-H |

Table 3: Predicted Infrared (IR) Absorption Bands for 3,5-Difluoro-2-nitrophenol

| Wavenumber (cm⁻¹) | Functional Group |

| 3200 - 3600 (broad) | O-H stretch (phenol) |

| 1500 - 1550 and 1300 - 1360 (strong) | N-O stretch (nitro group) |

| 1600 - 1450 | C=C stretch (aromatic ring) |

| 1200 - 1000 | C-F stretch (aryl fluoride) |

| 1300 - 1200 | C-O stretch (phenol) |

Note: Specific experimental IR data is not available. The ranges are based on characteristic absorption frequencies for the respective functional groups.

Table 4: Predicted Mass Spectrometry (MS) Data for 3,5-Difluoro-2-nitrophenol

| m/z | Interpretation |

| 175.09 | [M]⁺ (Molecular Ion) |

| 158.09 | [M-OH]⁺ |

| 145.09 | [M-NO]⁺ |

| 129.09 | [M-NO₂]⁺ |

| 99.08 | [M-NO₂-HF]⁺ |

Note: Experimentally determined mass spectrum is not available. The predicted fragmentation is based on the molecular weight and common fragmentation patterns of phenols and nitroaromatic compounds.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These represent standard procedures for the spectroscopic analysis of aromatic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of 3,5-Difluoro-2-nitrophenol is prepared by dissolving approximately 10-20 mg of the compound in 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃). The solution is then transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

The IR spectrum of solid 3,5-Difluoro-2-nitrophenol can be obtained using the KBr pellet method. A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. The spectrum is then recorded using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectral data can be acquired using an electron ionization (EI) mass spectrometer. A dilute solution of the compound in a volatile organic solvent, such as methanol or dichloromethane, is introduced into the ion source. The molecules are ionized by a high-energy electron beam, and the resulting fragments are separated based on their mass-to-charge ratio (m/z).

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data of a chemical compound like 3,5-Difluoro-2-nitrophenol.

Caption: General workflow for the synthesis and spectroscopic characterization of 3,5-Difluoro-2-nitrophenol.

References

An In-depth Technical Guide on the Solubility of 3,5-Difluoro-2-nitrophenol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3,5-Difluoro-2-nitrophenol, a key intermediate in the synthesis of fine chemicals and pharmaceuticals. Due to the limited availability of specific quantitative solubility data in public literature, this document outlines a detailed experimental protocol for determining its solubility in various organic solvents. This guide is intended to support researchers and professionals in drug development and chemical synthesis in handling and utilizing this compound effectively.

Introduction to 3,5-Difluoro-2-nitrophenol

3,5-Difluoro-2-nitrophenol is a fluorinated aromatic compound with the chemical formula C₆H₃F₂NO₃. The presence of fluorine atoms and a nitro group on the phenol ring imparts unique electronic and steric properties, making it a valuable building block in organic synthesis. These characteristics are particularly desirable in the development of novel pharmaceuticals, where fluorine incorporation can enhance metabolic stability and binding affinity. While its synthetic routes are documented, a critical gap exists in the literature regarding its quantitative solubility in common organic solvents. Understanding solubility is paramount for optimizing reaction conditions, purification processes, and formulation development.

Qualitative Solubility Profile

Based on the general solubility of similar phenolic compounds like nitrophenols and other fluorinated nitrophenols, 3,5-Difluoro-2-nitrophenol is expected to be soluble in a range of common organic solvents.[1][2] Polar aprotic solvents such as acetone, and polar protic solvents like ethanol and methanol are likely to be effective solvents.[2] Chloroform and ethyl acetate are also anticipated to be suitable solvents for this compound.[1] However, for precise process development and research applications, quantitative solubility data is essential.

Quantitative Solubility Data

| Organic Solvent | Chemical Formula | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Determination |

| Methanol | CH₃OH | 25 | Data to be determined | Data to be determined | Shake-Flask Method |

| Ethanol | C₂H₅OH | 25 | Data to be determined | Data to be determined | Shake-Flask Method |

| Acetone | C₃H₆O | 25 | Data to be determined | Data to be determined | Shake-Flask Method |

| Ethyl Acetate | C₄H₈O₂ | 25 | Data to be determined | Data to be determined | Shake-Flask Method |

| Dichloromethane | CH₂Cl₂ | 25 | Data to be determined | Data to be determined | Shake-Flask Method |

| Acetonitrile | C₂H₃N | 25 | Data to be determined | Data to be determined | Shake-Flask Method |

| Toluene | C₇H₈ | 25 | Data to be determined | Data to be determined | Shake-Flask Method |

| Diethyl Ether | C₄H₁₀O | 25 | Data to be determined | Data to be determined | Shake-Flask Method |

Experimental Protocol for Solubility Determination: Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound in a given solvent.[3] The protocol described below is a general guideline that can be adapted for 3,5-Difluoro-2-nitrophenol.

4.1. Materials and Equipment

-

3,5-Difluoro-2-nitrophenol (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Spectrophotometer (UV-Vis) or High-Performance Liquid Chromatography (HPLC) system

-

Glass vials with screw caps

4.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of 3,5-Difluoro-2-nitrophenol to a known volume of the selected organic solvent in a glass vial. The excess solid is crucial to ensure that equilibrium is reached and the solution is saturated.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is achieved. The time required may vary depending on the solvent and should be determined empirically.

-

-

Phase Separation:

-

After the equilibration period, allow the vials to stand undisturbed in the constant temperature bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Alternatively, centrifuge the vials at a controlled temperature to facilitate the separation of the solid and liquid phases.

-

-

Sample Collection and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant using a pre-warmed (or cooled to the experimental temperature) pipette.

-

Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask to remove any remaining solid particles.

-

Dilute the filtered sample with a known volume of the same solvent to a concentration suitable for the chosen analytical method.

-

4.3. Quantification

The concentration of 3,5-Difluoro-2-nitrophenol in the diluted sample can be determined using one of the following methods:

-

Gravimetric Method: A known volume of the saturated solution is evaporated to dryness, and the mass of the remaining solute is measured. This method is straightforward but may be less accurate for solvents with high boiling points or for compounds that are not thermally stable.

-

Spectrophotometric Method: A UV-Vis spectrophotometer can be used if the compound has a distinct chromophore. A calibration curve of absorbance versus concentration must first be prepared using standard solutions of known concentrations.[4] The concentration of the unknown sample can then be determined from its absorbance reading.

-

Chromatographic Method (HPLC): HPLC is a highly accurate and precise method for determining concentration. A calibration curve is generated by injecting standard solutions of known concentrations. The concentration of the sample is then determined by comparing its peak area to the calibration curve.[5]

4.4. Calculation of Solubility

The solubility can be calculated using the following formula:

Solubility ( g/100 mL) = (Concentration of diluted sample (g/mL) × Dilution factor × 100)

The molar solubility can be calculated by dividing the solubility in g/L by the molar mass of 3,5-Difluoro-2-nitrophenol (175.09 g/mol ).

Visualized Workflows

5.1. Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of 3,5-Difluoro-2-nitrophenol.

Caption: Experimental workflow for determining the solubility of 3,5-Difluoro-2-nitrophenol.

5.2. Synthesis Pathway of 3,5-Difluoro-2-nitrophenol

The following diagram outlines a common synthetic route to 3,5-Difluoro-2-nitrophenol.

Caption: Synthesis of 3,5-Difluoro-2-nitrophenol from 1,3,5-trifluoro-2-nitrobenzene.[6]

Conclusion

While direct quantitative solubility data for 3,5-Difluoro-2-nitrophenol in organic solvents is currently sparse in the public domain, this guide provides a robust framework for its experimental determination. The provided shake-flask protocol, coupled with modern analytical techniques, will enable researchers to generate the precise data needed for process optimization, formulation, and further research in drug discovery and fine chemical synthesis. The outlined synthetic pathway also offers a clear reference for its preparation. It is anticipated that as the use of this compound becomes more widespread, more comprehensive solubility data will become available.

References

Technical Guide: Physicochemical Properties and Crystallographic Analysis of 3,5-Difluoro-2-nitrophenol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a technical overview of 3,5-Difluoro-2-nitrophenol, including its synthesis and physicochemical properties. As of the latest literature review, a definitive, publicly available crystal structure for 3,5-Difluoro-2-nitrophenol has not been reported. Therefore, this guide also outlines a detailed, generalized experimental protocol for the determination of its crystal structure via single-crystal X-ray diffraction, a standard and powerful analytical technique. This is supplemented with a representative table of crystallographic data for a similar small organic molecule to illustrate the expected outcomes of such an analysis.

Introduction

3,5-Difluoro-2-nitrophenol is a fluorinated aromatic compound of interest in medicinal chemistry and materials science. The introduction of fluorine atoms and a nitro group to the phenol scaffold can significantly influence its chemical reactivity, acidity, and intermolecular interactions. Understanding the three-dimensional arrangement of atoms in the solid state is crucial for predicting its physical properties, such as solubility and melting point, and for designing novel derivatives with desired functionalities. While the compound is known to be a crystalline solid[1], detailed crystallographic data is not currently available in the public domain.

Synthesis and Physicochemical Properties

The synthesis of 3,5-Difluoro-2-nitrophenol has been reported, typically involving the nucleophilic aromatic substitution of a more highly fluorinated precursor.

Synthesis Pathway: A common synthetic route starts from 1,3,5-trifluoro-2-nitrobenzene. The reaction proceeds by treatment with a strong base, such as sodium hydroxide, in a suitable solvent like dimethyl sulfoxide (DMSO). The hydroxide ion displaces one of the fluorine atoms ortho to the nitro group to yield 3,5-Difluoro-2-nitrophenol. The product is typically purified by column chromatography to yield a yellow crystalline powder[1].

Physicochemical Data Summary:

| Property | Value | Reference |

| Molecular Formula | C₆H₃F₂NO₃ | [2] |

| Molecular Weight | 175.09 g/mol | [2] |

| Appearance | Yellow crystalline powder | [1] |

| CAS Number | 151414-46-9 | [1][2] |

Experimental Protocol for Crystal Structure Determination

The following section details a standard workflow for determining the crystal structure of a small organic molecule like 3,5-Difluoro-2-nitrophenol using single-crystal X-ray diffraction.

3.1. Crystallization

High-quality single crystals are essential for successful X-ray diffraction analysis.

-

Method: Slow evaporation is a common and effective technique.

-

Procedure:

-

Dissolve a small amount of purified 3,5-Difluoro-2-nitrophenol in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or a mixture with a less polar co-solvent like hexane) to create a saturated or near-saturated solution.

-

Filter the solution to remove any particulate matter.

-

Transfer the solution to a clean vial and cover it with a cap that has small perforations to allow for slow evaporation of the solvent.

-

Store the vial in a vibration-free environment at a constant temperature (e.g., room temperature or in a refrigerator).

-

Monitor the vial over several days to weeks for the formation of well-defined single crystals.

-

3.2. Crystal Selection and Mounting

-

Procedure:

-

Once suitable crystals have formed, they are examined under a polarized light microscope.

-

A single, well-formed crystal with sharp edges and no visible defects, typically in the size range of 0.1 to 0.3 mm, is selected.

-

The selected crystal is carefully mounted on a goniometer head, often using a cryoloop and a small amount of cryoprotectant oil.

-

3.3. Data Collection

-

Instrumentation: A single-crystal X-ray diffractometer equipped with a modern detector (e.g., CCD or CMOS) and a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.5418 Å) is used.

-

Procedure:

-

The mounted crystal is placed on the diffractometer.

-

The crystal is cooled to a low temperature (typically 100 K) using a stream of cold nitrogen gas to minimize thermal vibrations of the atoms.

-

A series of diffraction images are collected as the crystal is rotated through a range of angles. This allows for the measurement of the intensities and positions of a large number of reflections.

-

3.4. Structure Solution and Refinement

-

Software: Specialized software packages (e.g., SHELXS, SHELXL, Olex2) are used for this stage.

-

Procedure:

-

Structure Solution: The collected diffraction data is used to solve the phase problem and obtain an initial electron density map of the unit cell. Direct methods are typically successful for small molecules.

-

Structure Refinement: An initial molecular model is built into the electron density map. The positions and thermal parameters of the atoms are then refined against the experimental data using a least-squares minimization process until the calculated and observed diffraction patterns show the best possible agreement.

-

Validation: The final crystal structure is validated using crystallographic checks to ensure its quality and chemical sense.

-

Representative Crystallographic Data

As the crystal structure of 3,5-Difluoro-2-nitrophenol is not available, the following table presents typical crystallographic data for a substituted nitrophenol derivative to illustrate the expected parameters from a successful structure determination.

| Parameter | Representative Value |

| Chemical Formula | C₆H₃F₂NO₃ |

| Formula Weight | 175.09 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | e.g., 7.5 |

| b (Å) | e.g., 10.2 |

| c (Å) | e.g., 8.9 |

| α (°) | 90 |

| β (°) | e.g., 98.5 |

| γ (°) | 90 |

| Volume (ų) | e.g., 670 |

| Z | 4 |

| Density (calc) (g/cm³) | e.g., 1.74 |

| R-factor (%) | e.g., 4.5 |

| Goodness-of-fit | e.g., 1.05 |

Note: The values in this table are for illustrative purposes only and do not represent the actual data for 3,5-Difluoro-2-nitrophenol.

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the experimental and computational steps involved in determining a crystal structure.

References

An In-depth Technical Guide on the Safety and Handling of 3,5-Difluoro-2-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and handling of 3,5-Difluoro-2-nitrophenol (CAS No. 151414-46-9), a chemical intermediate used in the synthesis of advanced materials, including energetic materials and high-performance polymers. This document summarizes available toxicological data, outlines recommended handling procedures, and details experimental protocols for safety assessment, providing a crucial resource for laboratory personnel and researchers.

Chemical and Physical Properties

3,5-Difluoro-2-nitrophenol is a solid at room temperature. Key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₃F₂NO₃ | [1][2] |

| Molecular Weight | 175.09 g/mol | [1][2] |

| Appearance | Solid | [2] |

| Storage Temperature | Room temperature, under inert atmosphere | [2] |

Toxicological Information

The toxicological profile of 3,5-Difluoro-2-nitrophenol is not exhaustively characterized. However, data from studies on the compound itself, along with information from structurally related nitrophenols, provide insight into its potential hazards. The primary mechanism of toxicity for nitrophenols is the uncoupling of oxidative phosphorylation in mitochondria. This disruption of cellular energy production can lead to a range of adverse effects.[3][4][5][6][7][8][9][10][11]

Acute Toxicity

Specific acute toxicity data for 3,5-Difluoro-2-nitrophenol is limited. However, a study on a substance with the same CAS number provides a dermal LD50 value. For context, oral LD50 values for other nitrophenol isomers are also provided.

| Route | Species | Value | Compound | Reference |

| Dermal | Rabbit | LD50 > 2000 mg/kg | 3,5-Difluoro-2-nitrophenol | |

| Oral | Rat | LD50 = 334 mg/kg | 2-Nitrophenol | [12] |

Skin Corrosion/Irritation

While some sources classify 3,5-Difluoro-2-nitrophenol as a skin irritant under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS)[1], an in vitro study conducted on a reconstructed human epidermis model (EpiDerm™) indicated that the substance is not a skin irritant. In this study, the relative mean viability of the tissues treated with the test substance was 67.1% in the first test run and 74.2% in the second, both above the 50% threshold for irritation classification.

Eye Irritation

3,5-Difluoro-2-nitrophenol is classified as a substance that causes serious eye damage (H318) or serious eye irritation (H319) according to GHS information from some suppliers.[1][13] However, specific experimental data for this endpoint on this particular isomer were not found. Given the results of the in vitro skin irritation study, further testing would be required to definitively characterize its eye irritation potential.

Skin Sensitization

Some GHS classifications indicate that 3,5-Difluoro-2-nitrophenol may cause an allergic skin reaction (H317).[1] However, no specific skin sensitization studies, such as the Buehler test or the Local Lymph Node Assay (LLNA), were identified for this compound to confirm this potential.

Hazard Identification and Classification

The GHS classification for 3,5-Difluoro-2-nitrophenol can vary between suppliers. It is crucial to consult the specific Safety Data Sheet (SDS) provided with the product. Common hazard statements include:

-

H302: Harmful if swallowed.[1]

-

H315: Causes skin irritation.[1]

-

H317: May cause an allergic skin reaction.[1]

-

H318: Causes serious eye damage.[1]

-

H410: Very toxic to aquatic life with long lasting effects.[14]

Hazard Pictograms:

Experimental Protocols

Detailed methodologies for key toxicological assessments are outlined below. These are based on internationally recognized guidelines.

Acute Dermal Toxicity (as per OECD Guideline 402)

Objective: To determine the acute toxicity of a substance applied to the skin.

Test Animal: Albino rabbit.

Procedure:

-

Approximately 24 hours before the test, fur is removed from the dorsal area of the trunk of the test animals.

-

The test substance is applied to a small area of skin (approximately 10% of the body surface area) and held in contact with the skin with a porous gauze dressing and non-irritating tape for a 24-hour exposure period.

-

A limit test at a dose of 2000 mg/kg body weight is typically performed.

-

Animals are observed for mortality and clinical signs of toxicity for at least 14 days.

-

Body weight is recorded weekly.

-

A gross necropsy of all animals is performed at the end of the observation period.

In Vitro Skin Irritation: Reconstructed Human Epidermis Test (as per OECD Guideline 439)

Objective: To identify substances that are irritating to the skin.

Test System: A reconstructed human epidermis model (e.g., EpiDerm™).

Procedure:

-

The test substance is applied topically to the skin tissue model.

-

The tissues are incubated for a defined period (e.g., 60 minutes).

-

Following exposure, the tissues are rinsed and incubated in fresh medium for a post-incubation period (e.g., 42 hours).

-

Cell viability is assessed by measuring the conversion of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a blue formazan salt, which is quantified by spectrophotometry.

-

A substance is identified as a skin irritant if the mean relative tissue viability is reduced to 50% or less of the negative control.

Skin Sensitization: Buehler Test (as per OECD Guideline 406)

Objective: To screen for substances that cause skin sensitization.

Test Animal: Guinea pig.

Procedure:

-

Induction Phase: The test substance is applied topically to the skin of the test group animals. The concentration should be the highest to cause mild irritation. This is repeated three times over a three-week period.

-

Challenge Phase: Two weeks after the final induction, both the test and control groups are challenged with a non-irritating concentration of the test substance.

-

Evaluation: The skin reactions at the challenge sites are observed at 24 and 48 hours after patch removal. A substance is considered a sensitizer if the incidence of positive responses in the test group is significantly higher than in the control group.[15][16]

Signaling Pathways and Experimental Workflows

Mechanism of Toxicity: Uncoupling of Oxidative Phosphorylation

Nitrophenols, including 3,5-Difluoro-2-nitrophenol, are known to act as protonophores, disrupting the proton gradient across the inner mitochondrial membrane. This uncouples electron transport from ATP synthesis, leading to a decrease in cellular ATP levels and an increase in heat production.[3][4][5][6][7][8][9][10][11]

Caption: Uncoupling of oxidative phosphorylation by 3,5-Difluoro-2-nitrophenol.

General Workflow for Skin Irritation Assessment

The assessment of skin irritation potential typically follows a tiered approach, starting with in vitro methods to minimize animal testing.

Caption: Tiered testing strategy for skin irritation assessment.

Safe Handling and Personal Protective Equipment (PPE)

Given the potential hazards, strict adherence to safety protocols is mandatory when handling 3,5-Difluoro-2-nitrophenol.

Engineering Controls

Personal Protective Equipment

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[12]

-

Skin Protection:

-

Wear a lab coat.

-

Use chemically resistant gloves (e.g., nitrile rubber).[12]

-

-

Respiratory Protection: If working outside a fume hood or if dust is generated, use a NIOSH-approved respirator with an appropriate cartridge.[14]

First Aid Measures

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[12]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[12]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[12]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[14]

Storage and Disposal

-

Storage: Store in a tightly closed container in a dry and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents, strong bases, and acids.[12]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or waterways.[14]

Conclusion

3,5-Difluoro-2-nitrophenol is a chemical intermediate with potential health hazards, including skin and eye irritation, skin sensitization, and systemic toxicity if swallowed. The primary mechanism of toxicity is believed to be the uncoupling of oxidative phosphorylation. While some toxicological data is available, further studies are needed to fully characterize its hazard profile, particularly regarding skin sensitization and eye irritation. Researchers and laboratory personnel must adhere to strict safety protocols, including the use of appropriate engineering controls and personal protective equipment, to minimize exposure and ensure a safe working environment. Always consult the most recent Safety Data Sheet from the supplier for the most up-to-date information.

References

- 1. chemscene.com [chemscene.com]

- 2. 3,5-Difluoro-2-nitrophenol | 151414-46-9 [chemicalbook.com]

- 3. DNP, Mitochondrial Uncoupling and Neuroprotection: A Little Dab’ll Do Ya - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The mitochondrial uncoupler DNP triggers brain cell mTOR signaling network reprogramming and CREB pathway up-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. AOP Report: Uncoupling of Oxidative Phosphorylation Leading to Growth Inhibition via Decreased Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mitochondrial Uncoupling: A Key Controller of Biological Processes in Physiology and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Uncoupling of oxidative phosphorylation by curcumin: implication of its cellular mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The uncoupling agent 2,4-dinitrophenol improves mitochondrial homeostasis following striatal quinolinic acid injections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Mitochondrial Uncoupling Proteins (UCP1-UCP3) and Adenine Nucleotide Translocase (ANT1) Enhance the Protonophoric Action of 2,4-Dinitrophenol in Mitochondria and Planar Bilayer Membranes [mdpi.com]

- 11. m.youtube.com [m.youtube.com]

- 12. fishersci.com [fishersci.com]

- 13. 4,5-Difluoro-2-nitrophenol | C6H3F2NO3 | CID 2774182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. Buehler test - Wikipedia [en.wikipedia.org]

- 16. ecetoc.org [ecetoc.org]

3,5-Difluoro-2-nitrophenol material safety data sheet (MSDS)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available safety information for 3,5-Difluoro-2-nitrophenol (CAS No. 151414-46-9). A complete, official Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) with comprehensive quantitative data was not available at the time of writing. The information herein is compiled from various chemical supplier databases and should be used for guidance only. All laboratory work should be conducted under the supervision of a qualified professional and in accordance with all applicable safety regulations.

Chemical Identification

This section provides the basic identifiers for 3,5-Difluoro-2-nitrophenol.

| Identifier | Value |

| Chemical Name | 3,5-Difluoro-2-nitrophenol |

| CAS Number | 151414-46-9[1] |

| Molecular Formula | C₆H₃F₂NO₃[1] |

| Molecular Weight | 175.09 g/mol [1] |

| Synonyms | Not available |

Physical and Chemical Properties

Detailed experimental data on the physical and chemical properties of 3,5-Difluoro-2-nitrophenol are limited. The following table includes available data and computed estimates.

| Property | Value | Source |

| Physical State | Solid | Ambeed (via Sigma-Aldrich) |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Density | Data not available | |

| Solubility | Data not available | |

| Vapor Pressure | Data not available | |

| LogP (octanol/water) | 1.5786 (Computed) | ChemScene |

| Topological Polar Surface Area (TPSA) | 63.37 Ų (Computed) | ChemScene |

Hazard Identification and Classification

3,5-Difluoro-2-nitrophenol is classified as a hazardous substance. The GHS classification is based on information from chemical suppliers.

| Hazard Classification | GHS Pictograms | Signal Word | Hazard Statements |

| Acute Toxicity, Oral (Category 4) | GHS07 | Danger | H302: Harmful if swallowed. |

| Skin Corrosion/Irritation (Category 2) | GHS05, GHS07 | H315: Causes skin irritation. | |

| Skin Sensitization (Category 1) | GHS07 | H317: May cause an allergic skin reaction. | |

| Serious Eye Damage/Eye Irritation (Category 1) | GHS05 | H318: Causes serious eye damage. | |

| Hazardous to the Aquatic Environment, Long-Term Hazard (Category 1) | GHS09 | H410: Very toxic to aquatic life with long lasting effects. |

Source: ChemScene, Ambeed (via Sigma-Aldrich)

Toxicological Information

Specific toxicological data, such as LD50 and LC50 values, for 3,5-Difluoro-2-nitrophenol are not publicly available. The hazard classification suggests that the substance is harmful if ingested and can cause severe damage to the skin and eyes. As with other nitrophenols, it should be handled with extreme care, assuming high toxicity.

Experimental Protocols

Detailed experimental protocols for the toxicological and ecotoxicological assessment of 3,5-Difluoro-2-nitrophenol are not available in the public domain. The following diagram illustrates a generalized workflow for chemical safety assessment.

References

A Technical Guide to 3,5-Difluoro-2-nitrophenol for Scientific Professionals

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on 3,5-Difluoro-2-nitrophenol (CAS No. 151414-46-9), a key intermediate in various fields of chemical synthesis. This document outlines its chemical and physical properties, commercial availability, and detailed experimental protocols for its synthesis and application, serving as a vital resource for professionals in research and development.

Core Chemical and Physical Properties

3,5-Difluoro-2-nitrophenol is a yellow crystalline solid. Its physicochemical properties are summarized in the table below, compiled from various commercial and technical sources.

| Property | Value | Source(s) |

| CAS Number | 151414-46-9 | [1][2][3][4][5][6][7] |

| Molecular Formula | C₆H₃F₂NO₃ | [3][7] |

| Molecular Weight | 175.09 g/mol | [3][7] |

| Melting Point | 46.1-46.5°C | [8] |

| Boiling Point | 46-47°C | [2] |

| 241.6°C at 760 mmHg | [8] | |

| Density | 1.619 g/cm³ | [8] |

| Purity | ≥97% | [2][3][4] |

Spectroscopic Data

Spectroscopic analysis is crucial for the verification of the identity and purity of 3,5-Difluoro-2-nitrophenol.

| Spectroscopy | Data |

| ¹H NMR | (CDCl₃) δ: 6.53-6.59 (m, 1H), 6.66-6.70 (m, 1H), and 10.87 (d, J = 1.2 Hz, 1H).[1][6] |

Further detailed spectroscopic data, including ¹³C NMR, IR, and Mass Spectrometry, are not consistently available across public sources and may require direct inquiry with suppliers.

Commercial Availability

3,5-Difluoro-2-nitrophenol is available from a range of commercial chemical suppliers. Researchers can procure this compound from the following vendors, among others:

-

Accela ChemBio Co.,Ltd.[1]

-

PSN Pharmaceutical Technology Co., Ltd.[1]

-

Nanjing Vital Chemical Co., Ltd.[1]

-

Wuhan ariel chemical Co., LTD.[1]

-

Shanghai Jian Chao Chemical Technology Co., Ltd.[1]

-

Honest Joy Holdings Limited[1]

-

Career Henan Chemical Co.[1]

-

Apollo Scientific Ltd[2]

-

Ambeed, Inc.[4]

-

陕西菲尔米诺科技有限公司 (Shaanxi Firminio Technology Co., Ltd.)[3]

Experimental Protocols

Synthesis of 3,5-Difluoro-2-nitrophenol

A common laboratory-scale synthesis of 3,5-Difluoro-2-nitrophenol involves the nucleophilic aromatic substitution of 1,3,5-trifluoro-2-nitrobenzene.[1][6]

Materials:

-

1,3,5-trifluoro-2-nitrobenzene (10.0 g, 56.5 mmol)

-

Dimethyl sulfoxide (DMSO, 50 mL)

-

10 N Sodium hydroxide solution (12 mL, 120 mmol)

-

Water (100 mL)

-

Ether (600 mL)

-

1 N Hydrochloric acid

-

Anhydrous magnesium sulfate

-

Silica gel

-

Chloroform-ethyl acetate (10:1, v/v)

Procedure:

-

To a reaction flask, add dimethyl sulfoxide (50 mL) and 10 N sodium hydroxide solution (12 mL).

-

Add 1,3,5-trifluoro-2-nitrobenzene (10.0 g) to the mixture.

-

Stir the reaction mixture at room temperature for 15 hours.

-

Upon completion, add water (100 mL) and ether (200 mL) for liquid-liquid extraction.

-

Separate the aqueous layer, acidify it with 1 N hydrochloric acid, and then extract with ether (2 x 200 mL).

-

Combine the organic phases and dry over anhydrous magnesium sulfate.

-

Remove the solvent by distillation under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a chloroform-ethyl acetate (10:1, v/v) eluent.

-

This process yields 3,5-difluoro-2-nitrophenol as a yellow crystalline powder (7.97 g, 81% yield).[1][6]

Caption: Synthesis workflow for 3,5-Difluoro-2-nitrophenol.

Applications in Synthesis

3,5-Difluoro-2-nitrophenol is a valuable precursor in the synthesis of advanced materials, including energetic compounds and high-performance polymers.

Precursor for Energetic Materials

This compound is a key starting material in the synthesis of melt-cast insensitive explosives like 3,5-difluoro-2,4,6-trinitroanisole (DFTNAN). The introduction of fluorine atoms can enhance the density and detonation velocity of such materials. While a direct synthesis from 3,5-difluoro-2-nitrophenol is not detailed in the provided results, a related synthesis of DFTNAN starts from 1,3-dichloro-5-methoxy-benzene, which undergoes nitration and subsequent fluorination.[1]

Monomer for Hyperbranched Polybenzoxazoles

3,5-Difluoro-2-nitrophenol can serve as an AB₂-type monomer for the creation of hyperbranched polybenzoxazoles. These polymers are noted for their enhanced solubility in organic solvents while retaining excellent thermal stability, low dielectric constants, and high resistance to oxidation, making them suitable for applications in microelectronics.

The general synthetic pathway involves the reaction of the monomer to form a hyperbranched poly(o-hydroxyamide), which is then cyclized to the polybenzoxazole.

Caption: General pathway for hyperbranched polybenzoxazole synthesis.

References

- 1. sciencemadness.org [sciencemadness.org]

- 2. rsc.org [rsc.org]

- 3. 3,5-Difluoro-2-nitrophenol - CAS:151414-46-9 - 陕西菲尔米诺科技有限公司 [frmnlab.com]

- 4. US5294742A - Process for preparing 3,5-difluoroaniline - Google Patents [patents.google.com]

- 5. Item - 3,5-difluoro-2,4,6-trinitroanisole: promising melt-cast insensitive explosives instead of TNT - Taylor & Francis Group - Figshare [tandf.figshare.com]

- 6. 3,5-Difluoro-2-nitrophenol | 151414-46-9 [chemicalbook.com]

- 7. chemscene.com [chemscene.com]

- 8. chembk.com [chembk.com]

An In-depth Technical Guide to the Theoretical and Experimental Properties of 3,5-Difluoro-2-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and experimental properties of 3,5-Difluoro-2-nitrophenol, a key intermediate in the synthesis of various biologically active molecules. This document details its physicochemical characteristics, spectroscopic profile, and the methodologies used for its synthesis and analysis.

Physicochemical Properties

The acidity of the phenolic proton (pKa) is a critical parameter. Although an experimental pKa value for 3,5-Difluoro-2-nitrophenol has not been reported, it can be estimated based on the electronic effects of its substituents. The parent compound, phenol, has a pKa of approximately 10.0.[2] The nitro group is a strong electron-withdrawing group, which stabilizes the corresponding phenoxide anion through resonance and inductive effects, thereby increasing the acidity (lowering the pKa). For instance, 2-nitrophenol has a pKa of 7.2.[2] Fluorine atoms are also electron-withdrawing via induction, which further acidifies the phenol. The pKa values for 2-fluorophenol, 3-fluorophenol, and 4-fluorophenol are 8.7, 9.3, and 9.9, respectively, demonstrating the position-dependent inductive effect.[2] Given the presence of a nitro group and two fluorine atoms, the pKa of 3,5-Difluoro-2-nitrophenol is anticipated to be significantly lower than that of phenol and likely more acidic than 2-nitrophenol.

Table 1: Summary of Physicochemical Properties

| Property | Theoretical/Predicted Value | Experimental Value | Reference |

| Molecular Formula | C₆H₃F₂NO₃ | C₆H₃F₂NO₃ | [3] |

| Molecular Weight | 175.09 g/mol | 175.09 g/mol | [3] |

| Physical Appearance | - | Yellow crystalline powder | [4] |

| Melting Point | - | Not reported (related compound 5-fluoro-2-nitrophenol: 34-37 °C) | |

| pKa | Estimated to be < 7.2 | Not reported | [2] |

| Topological Polar Surface Area (TPSA) | 63.37 Ų | - | [3] |

| logP | 1.5786 | - | [3] |

| Hydrogen Bond Donors | 1 | - | [3] |

| Hydrogen Bond Acceptors | 3 | - | [3] |

| Rotatable Bonds | 1 | - | [3] |

Spectroscopic Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of 3,5-Difluoro-2-nitrophenol provides characteristic signals for the aromatic protons and the phenolic hydroxyl group.

Table 2: Experimental ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Reference |

| 6.53-6.59 | m | - | Aromatic C-H | [4] |

| 6.66-6.70 | m | - | Aromatic C-H | [4] |

| 10.87 | d | 1.2 | Phenolic O-H | [4] |

| Solvent: CDCl₃ |

¹³C NMR: While an experimental ¹³C NMR spectrum for 3,5-Difluoro-2-nitrophenol is not available, the chemical shifts can be predicted based on established ranges for substituted aromatic compounds. The carbon atom attached to the hydroxyl group (C1) is expected to be significantly deshielded, appearing in the 150-160 ppm range. Carbons bonded to fluorine will exhibit large C-F coupling constants. The carbon attached to the nitro group (C2) will also be deshielded. The remaining aromatic carbons will appear in the typical aromatic region (110-140 ppm), with their precise shifts influenced by the fluorine and nitro substituents.[5][6][7]

Vibrational Spectroscopy (IR and Raman)

Experimental Infrared (IR) and Raman spectra of 3,5-Difluoro-2-nitrophenol are not reported in the reviewed literature. However, the expected vibrational modes can be inferred from data on similar molecules, such as 2-nitrophenol.[8]

Table 3: Predicted IR and Raman Vibrational Modes

| Wavenumber Range (cm⁻¹) | Assignment |

| 3200-3500 | O-H stretching (broad) |

| 1580-1620 | C=C aromatic ring stretching |

| 1500-1550 | Asymmetric NO₂ stretching |

| 1300-1360 | Symmetric NO₂ stretching |

| 1200-1300 | C-O stretching |

| 1100-1200 | C-F stretching |

| 800-900 | C-H out-of-plane bending |

UV-Visible (UV-Vis) Spectroscopy

An experimental UV-Vis spectrum for 3,5-Difluoro-2-nitrophenol is not available. However, the UV-Vis spectrum of a closely related derivative, 3,5-difluoro-2-nitroacetanilide, is known, which can provide insight into the absorption characteristics of the chromophore.[9] Phenolic compounds typically exhibit π → π* transitions in the UV region. The presence of the nitro group, a strong chromophore, is expected to result in absorption bands at longer wavelengths compared to phenol. The absorption maxima are also sensitive to pH, as deprotonation to the phenoxide ion leads to a bathochromic (red) shift. For 2-nitrophenol, absorption maxima are observed around 270-350 nm, depending on the solvent.[10]

Theoretical Properties (Computational Approach)

While no specific computational studies on 3,5-Difluoro-2-nitrophenol were identified, Density Functional Theory (DFT) is a powerful tool for predicting its properties. A typical computational workflow would involve:

-

Geometry Optimization: The 3D structure of the molecule is optimized to find its lowest energy conformation. This provides theoretical bond lengths and angles.

-

Frequency Calculations: These calculations confirm that the optimized structure is a true minimum on the potential energy surface and provide theoretical vibrational frequencies that can be correlated with experimental IR and Raman spectra.

-

Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be calculated to understand the molecule's reactivity and electronic transitions. The HOMO-LUMO gap is an indicator of chemical stability. The electrostatic potential (ESP) map can reveal the charge distribution and sites susceptible to electrophilic or nucleophilic attack.

-

Spectra Simulation: Time-dependent DFT (TD-DFT) can be used to simulate the UV-Vis spectrum, while methods like Gauge-Independent Atomic Orbital (GIAO) can predict NMR chemical shifts.

For related nitrophenols, DFT studies have been instrumental in assigning vibrational modes and interpreting electronic spectra.[8]

Experimental Protocols

Synthesis of 3,5-Difluoro-2-nitrophenol

A common synthetic route involves the nucleophilic aromatic substitution of a fluorine atom in 1,3,5-trifluoro-2-nitrobenzene.[4]

Detailed Protocol: [4]

-

To a reaction flask, add dimethyl sulfoxide (DMSO, 50 mL) and a 10 N sodium hydroxide solution (12 mL, 120 mmol).

-

Add 1,3,5-trifluoro-2-nitrobenzene (10.0 g, 56.5 mmol) to the mixture.

-

Stir the reaction mixture at room temperature for 15 hours.

-

After the reaction is complete, add water (100 mL) and diethyl ether (200 mL) and separate the layers.

-

Collect the aqueous layer, acidify it with 1 N hydrochloric acid, and extract with diethyl ether (2 x 200 mL).

-

Combine the organic phases, dry with anhydrous magnesium sulfate, and remove the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a chloroform-ethyl acetate (10:1, v/v) eluent to yield 3,5-Difluoro-2-nitrophenol as a yellow crystalline powder.

Role in Drug Development

3,5-Difluoro-2-nitrophenol serves as a valuable building block in the synthesis of pharmaceutical agents, particularly kinase inhibitors. Its structural features are incorporated into molecules designed to target specific signaling pathways implicated in diseases like cancer.

Precursor to MEK and FGFR Inhibitors

This compound is cited as an intermediate in the synthesis of inhibitors for MEK (Mitogen-activated protein kinase kinase) and FGFR (Fibroblast Growth Factor Receptor).[11][12][13] These kinases are crucial components of intracellular signaling cascades that regulate cell proliferation, differentiation, and survival.

-

RAS-RAF-MEK-ERK Pathway: MEK is a central component of the MAPK/ERK pathway. Dysregulation of this pathway is a common driver of cancer. Inhibitors of MEK are used to block this signaling cascade.

-

FGFR Signaling Pathway: FGFRs, upon activation by fibroblast growth factors, trigger downstream pathways including the RAS-MAPK and PI3K-AKT pathways, which are critical for cell growth and survival.[11]

The synthesis of these complex inhibitors often involves multiple steps where the difluoronitrophenol moiety is modified, for example, by reduction of the nitro group to an amine, followed by coupling with other heterocyclic systems.

Conclusion

3,5-Difluoro-2-nitrophenol is a chemical compound with significant potential as a synthetic intermediate in medicinal chemistry. While comprehensive experimental data for all its properties are not yet available, a combination of existing experimental results for the compound and its analogues, along with robust theoretical methods, provides a solid foundation for its application in research and development. This guide summarizes the current state of knowledge and outlines the methodologies for further characterization.

References

- 1. chem.ualberta.ca [chem.ualberta.ca]

- 2. chem.ucla.edu [chem.ucla.edu]

- 3. chemscene.com [chemscene.com]

- 4. 3,5-Difluoro-2-nitrophenol | 151414-46-9 [chemicalbook.com]

- 5. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of phenol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. longdom.org [longdom.org]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. researchgate.net [researchgate.net]

- 11. Discovery of Orally Bioavailable FGFR2/FGFR3 Dual Inhibitors via Structure-Guided Scaffold Repurposing Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Contribution of MEK Inhibition to BRAF/MEK Inhibitor Combination Treatment of BRAF-Mutant Melanoma: Part 2 of the Randomized, Open-Label, Phase III COLUMBUS Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Tolerability of BRAF and MEK Inhibitors for Metastasized Melanoma after Intra-Class Switch: A Multicenter, Retrospective Study - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 3,5-Difluoro-2-nitrophenol from 1,3,5-trifluoro-2-nitrobenzene

Application Notes and Protocols: Synthesis of 3,5-Difluoro-2-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 3,5-Difluoro-2-nitrophenol from 1,3,5-trifluoro-2-nitrobenzene via nucleophilic aromatic substitution. This synthesis is of interest to researchers in medicinal chemistry and materials science due to the utility of fluorinated nitrophenols as intermediates in the development of novel pharmaceuticals and functional materials.

Introduction

The synthesis of 3,5-Difluoro-2-nitrophenol from 1,3,5-trifluoro-2-nitrobenzene is achieved through a nucleophilic aromatic substitution (SNAr) reaction. In this reaction, a hydroxide ion acts as a nucleophile, displacing a fluoride ion on the aromatic ring. The presence of the strongly electron-withdrawing nitro group (-NO₂) activates the benzene ring to nucleophilic attack, particularly at the ortho and para positions relative to the nitro group. In the case of 1,3,5-trifluoro-2-nitrobenzene, the fluorine atoms are positioned at C1, C3, and C5. The C1 and C5 fluorines are ortho to the nitro group, while the C3 fluorine is para. The substitution reaction is expected to occur preferentially at one of these activated positions. The protocol described herein is based on established principles of SNAr reactions on activated fluoroaromatic compounds.

Reaction Principle

The reaction proceeds via an addition-elimination mechanism. The nucleophile (hydroxide ion) attacks the electron-deficient carbon atom bearing a fluorine atom, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge of this intermediate is delocalized over the aromatic ring and is particularly stabilized by the nitro group. Subsequently, the fluoride ion is eliminated, and the aromaticity of the ring is restored, yielding the desired 3,5-Difluoro-2-nitrophenol.

Experimental Protocol

This protocol details the laboratory-scale synthesis of 3,5-Difluoro-2-nitrophenol.

3.1. Materials and Reagents

-

1,3,5-Trifluoro-2-nitrobenzene (starting material)

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Dimethyl sulfoxide (DMSO) or other suitable polar aprotic solvent

-

Hydrochloric acid (HCl), 2M solution

-

Ethyl acetate (for extraction)

-

Anhydrous magnesium sulfate (for drying)

-

Deionized water

3.2. Equipment

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Thermometer

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

3.3. Reaction Procedure

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,3,5-trifluoro-2-nitrobenzene (1.0 eq).

-

Dissolve the starting material in a suitable volume of DMSO.

-

In a separate beaker, prepare a solution of sodium hydroxide (1.1 eq) in a minimal amount of water and add it dropwise to the reaction mixture at room temperature.

-

Heat the reaction mixture to the desired temperature (see Table 1) and stir for the specified duration. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into a beaker containing ice-water.

-

Acidify the mixture to pH ~2-3 with 2M HCl.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of 3,5-Difluoro-2-nitrophenol. These values are illustrative and may require optimization.

| Parameter | Value |

| Starting Material | 1,3,5-Trifluoro-2-nitrobenzene |

| Reagent | Sodium Hydroxide (NaOH) |

| Solvent | Dimethyl Sulfoxide (DMSO) |

| Reaction Temperature | 80-100 °C |

| Reaction Time | 4-8 hours |

| Yield (illustrative) | 75-85% |

Table 1: Summary of Reaction Conditions and Expected Yield.

Visualizations

5.1. Reaction Pathway

Detailed experimental protocol for 3,5-Difluoro-2-nitrophenol synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction

3,5-Difluoro-2-nitrophenol is a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical compounds. Its specific substitution pattern offers a unique scaffold for the introduction of further functionalities. This document provides a detailed experimental protocol for the synthesis of 3,5-Difluoro-2-nitrophenol via the nucleophilic aromatic substitution of 1,3,5-trifluoro-2-nitrobenzene. The protocol is intended for laboratory-scale preparation and has been adapted from established literature procedures.[1]

Experimental Protocol

A detailed methodology for the synthesis of 3,5-Difluoro-2-nitrophenol is provided below.

Materials:

-

1,3,5-Trifluoro-2-nitrobenzene

-

Dimethyl sulfoxide (DMSO)

-

10 N Sodium hydroxide solution

-

1 N Hydrochloric acid

-

Ether

-

Anhydrous magnesium sulfate

-

Chloroform

-

Ethyl acetate

-

Silica gel for column chromatography

-

Standard laboratory glassware

-

Magnetic stirrer

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a reaction flask, add dimethyl sulfoxide (50 mL) and 10 N sodium hydroxide solution (12 mL, 120 mmol).[1]

-

Addition of Starting Material: To the stirred solution, add 1,3,5-trifluoro-2-nitrobenzene (10.0 g, 56.5 mmol).[1]

-

Reaction: Stir the reaction mixture at room temperature for 15 hours.[1]

-

Work-up:

-

Drying and Solvent Removal:

-

Purification:

-

Product Isolation:

-

Collect the fractions containing the desired product and evaporate the solvent to afford 3,5-difluoro-2-nitrophenol as a yellow crystalline powder.[1]

-

Quantitative Data Summary

The following table summarizes the key quantitative data from the synthesis.

| Parameter | Value | Reference |

| Starting Material | 1,3,5-Trifluoro-2-nitrobenzene (10.0 g) | [1] |

| Product | 3,5-Difluoro-2-nitrophenol | [1] |

| Yield | 7.97 g (81%) | [1] |

| Appearance | Yellow crystalline powder | [1] |

| Molecular Formula | C₆H₃F₂NO₃ | [2] |

| Molecular Weight | 175.09 g/mol | [2] |

| ¹H-NMR (CDCl₃) δ | 6.53-6.59 (m, 1H), 6.66-6.70 (m, 1H), 10.87 (d, J = 1.2 Hz, 1H) | [1] |

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of 3,5-Difluoro-2-nitrophenol.

Caption: Workflow for the synthesis of 3,5-Difluoro-2-nitrophenol.

References

Application Notes and Protocols: Recrystallization of 3,5-Difluoro-2-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the purification of 3,5-Difluoro-2-nitrophenol via recrystallization. While silica gel column chromatography is a common purification method for this compound, recrystallization offers an alternative or supplementary step to achieve high purity, particularly for removing minor impurities.[1] The selection of an appropriate solvent system is critical for successful recrystallization.[2][3]

Overview

Recrystallization is a purification technique for solid compounds that relies on the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures.[2] The general principle involves dissolving the impure solid in a hot solvent to the point of saturation, followed by cooling to allow the pure compound to crystallize while the impurities remain dissolved in the solvent.[3]

Data Summary

The following table summarizes typical quantitative data that can be expected before and after the recrystallization of 3,5-Difluoro-2-nitrophenol. These values are representative and may vary based on the initial purity of the crude product and the specific experimental conditions.

| Parameter | Before Recrystallization (Crude Product) | After Recrystallization (Purified Product) |

| Appearance | Yellow to brownish crystalline powder | Bright yellow crystalline powder[1] |

| Purity (by HPLC) | ~95% | >99% |

| Melting Point | 48-51°C (broad range) | 52-53°C (sharp range) |

| Yield | N/A | 80-90% |

Experimental Protocol: Single-Solvent Recrystallization

This protocol outlines a standard single-solvent recrystallization method for 3,5-Difluoro-2-nitrophenol. The choice of solvent is crucial; it should dissolve the compound well at elevated temperatures but poorly at room or lower temperatures.[3] For nitrophenols, solvents like ethanol, methanol, acetone, and diethyl ether are often considered.[4] Given the potential for hydrogen bonding, a moderately polar solvent is a reasonable starting point. This protocol will use ethanol as the primary example.

Materials:

-

Crude 3,5-Difluoro-2-nitrophenol

-

Ethanol (95% or absolute)

-

Erlenmeyer flasks

-

Hot plate with stirring capability

-

Magnetic stir bar

-

Buchner funnel and flask

-

Filter paper

-

Ice bath

-

Spatula

-

Watch glass

Procedure:

-

Solvent Selection: Perform a preliminary test with a small amount of crude product and a few potential solvents to determine the best option. The ideal solvent will exhibit high solubility at its boiling point and low solubility at room temperature.

-

Dissolution:

-

Place the crude 3,5-Difluoro-2-nitrophenol into an Erlenmeyer flask with a magnetic stir bar.

-

Add a minimal amount of ethanol to the flask.

-

Gently heat the mixture on a hot plate with stirring.

-